molecular formula C14H13N3O2S B2381133 2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 450352-01-9

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B2381133
CAS RN: 450352-01-9
M. Wt: 287.34
InChI Key: UPRAQRCSOZRCSX-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C15H14N4O2S, and is commonly referred to as "compound X" in research literature.

Scientific Research Applications

Synthesis and Biological Activities

A study by Devi, Shahnaz, and Prasad (2022) outlines the synthesis of a novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides, showcasing their antibacterial and antifungal activities. These compounds were found to demonstrate excellent activity against a range of microorganisms and showed promising cytotoxic activities in vitro (Devi, Shahnaz, & Prasad, 2022).

Antimicrobial and Antifungal Agents

The research by Reck et al. (2005) on oxazolidinones highlights their significance as a new class of antibacterial agents. The study suggests that modifications, such as introducing 1,2,3-triazole in place of conventional acetamide functionality, can result in compounds with reduced activity against monoamine oxidase A, thereby improving the safety profile of these antibacterials (Reck et al., 2005).

Chemical Transformations and Synthetic Applications

Savchenko et al. (2020) explored the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides leading to the synthesis of compounds with potential chemical and biological relevance. Their work extends the utility of these compounds into new areas of chemical research (Savchenko et al., 2020).

Antioxidant Properties

The investigation into the synthesis and evaluation of antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives by Gopi and Dhanaraju (2020) adds another dimension to the utility of these compounds. Their study shows that certain derivatives exhibit significant antioxidant activity, opening avenues for the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9-6-13(17-19-9)16-14(18)8-20-12-7-15-11-5-3-2-4-10(11)12/h2-7,15H,8H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRAQRCSOZRCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Synthesis routes and methods

Procedure details

2-((1H-indol-3-yl)thio)acetic acid (650 mg, 3.14 mmol) from Step B, 3-amino-5-methyl-isoxazole (616 mg, 6.28 mmol), PyClu (2.00 g, 6.28 mmol), and DIEA (1.36 mL, 7.85 mmol) were added to dichloroethane (25 mL) and microwave irradiated at 110° C. for 20 minutes. The solvent was removed in vacuo and the remaining residue purified on a silica gel column (0-70% ethyl acetate:hexanes over 33 min) to yield the desired product (642 mg, 2.23 mmol, 71% yield). LCMS>99% at 214 nm, RT=1.23 min, m/z=288 (M+1).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
616 mg
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
71%

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